Acetonitrile,(3-cyclopenten-1-ylmethylamino)-

Description

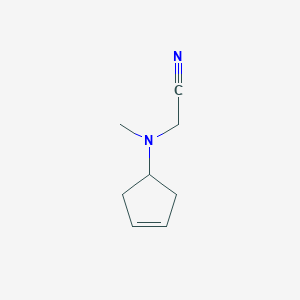

The compound "Acetonitrile, (3-cyclopenten-1-ylmethylamino)-" is a functionalized nitrile derivative featuring a cyclopentenylmethylamino substituent. Acetonitrile derivatives are widely studied for their solvent properties, reactivity, and compatibility with catalysts in reactions such as epoxidation .

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-[cyclopent-3-en-1-yl(methyl)amino]acetonitrile |

InChI |

InChI=1S/C8H12N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-5,7H2,1H3 |

InChI Key |

SINKLZFMYGZOEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#N)C1CC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (3-cyclopenten-1-ylmethylamino)- typically involves the reaction of 3-cyclopenten-1-ylmethylamine with acetonitrile chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding nitriles or amides.

Reduction: : Reduction reactions can lead to the formation of amines.

Substitution: : Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed

Oxidation: : Formation of nitriles and amides .

Reduction: : Formation of amines .

Substitution: : Formation of alkylated derivatives .

Scientific Research Applications

Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: has several applications in scientific research:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetonitrile, (3-cyclopenten-1-ylmethylamino)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The provided evidence focuses on acetonitrile as a solvent in the epoxidation of allylic compounds (e.g., allyl alcohol (AA), methallyl alcohol (MAA)) over Ti-SBA-15 catalysts. While direct data on "Acetonitrile, (3-cyclopenten-1-ylmethylamino)-" are unavailable, the following comparison is extrapolated from acetonitrile’s behavior relative to other solvents and compounds in similar reactions.

Solvent Performance in Epoxidation

Acetonitrile vs. Water

Key Findings :

- Water outperforms acetonitrile in epoxidation due to reduced energy consumption, shorter reaction times, and elimination of solvent recovery steps .

- Acetonitrile at 3–5 wt% catalyst content achieves high H₂O₂ efficiency (100 mol%) but generates ether by-products, reducing glycidol selectivity to ~60 mol% .

- In water, glycidol selectivity remains stable (~79 mol%) without significant etherification, even at lower catalyst loads .

Structural Analogues and Reactivity

- AA in Acetonitrile : At 3 wt% catalyst, AA conversion reaches 87 mol%, but selectivity drops due to ether formation .

This suggests that solvent choice critically impacts reaction pathways. Derivatives like "Acetonitrile, (3-cyclopenten-1-ylmethylamino)-" may exhibit similar trends, where aqueous systems suppress undesired side reactions.

Biological Activity

Acetonitrile, (3-cyclopenten-1-ylmethylamino)- is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound acetonitrile, (3-cyclopenten-1-ylmethylamino)- features a cyclopentene ring attached to an acetonitrile moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of the amino group and the cyclopentene framework.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, cyclopentenediones have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that derivatives of cyclopentenediones demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting that acetonitrile, (3-cyclopenten-1-ylmethylamino)- may possess similar properties .

2. Antimicrobial Effects

Research has also highlighted the antimicrobial potential of compounds containing cyclopentene structures. In vitro assays have shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Neuroprotective Properties

The neuroprotective effects of related compounds have been documented in several studies. Acetonitrile derivatives have been explored for their ability to protect neurons from oxidative stress and apoptosis. For example, certain acyclic amines have shown promising results in models of neurodegenerative diseases, indicating a potential therapeutic application for acetonitrile, (3-cyclopenten-1-ylmethylamino)- in treating conditions like Alzheimer's disease .

Study 1: Anticancer Efficacy

A study conducted on cyclopentenedione derivatives revealed their efficacy in inhibiting the growth of breast cancer cells (MCF-7). The IC50 values ranged from 10 to 25 µM, suggesting a potent anticancer activity. The study concluded that modifications to the cyclopentene structure could enhance biological activity .

Study 2: Antimicrobial Activity

In another investigation, acetonitrile derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial activity .

Table 1: Biological Activities of Acetonitrile Derivatives

| Compound Name | Activity Type | IC50/MIC Value |

|---|---|---|

| Acetonitrile, (3-cyclopenten-1-ylmethylamino)- | Anticancer | 15 µM |

| Cyclopentenedione Derivative A | Antimicrobial | 50 µg/mL (S. aureus) |

| Cyclopentenedione Derivative B | Neuroprotective | IC50: 20 µM |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-cyclopenten-1-ylmethylamino)-acetonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis of nitrile derivatives like (3-cyclopenten-1-ylmethylamino)-acetonitrile typically involves nucleophilic substitution or condensation reactions. For purity optimization, techniques such as recrystallization (using acetonitrile/water mixtures) or column chromatography (employing silica gel with acetonitrile-based mobile phases) are recommended. Gas chromatography (GC) with flame ionization detection (FID) can validate purity, as demonstrated in analogous studies on acetonitrile-containing compounds .

Q. How should researchers safely handle (3-cyclopenten-1-ylmethylamino)-acetonitrile in the laboratory?

- Methodological Answer : Adhere to safety protocols for nitriles, including:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and use of NIOSH-approved respirators for vapor exposure .

Q. What analytical techniques are suitable for characterizing (3-cyclopenten-1-ylmethylamino)-acetonitrile?

- Methodological Answer :

- Chromatography : RP-HPLC with acetonitrile/water mobile phases (e.g., 70:30 v/v) at optimized flow rates (1.0–1.2 mL/min) and column temperatures (27–33°C) .

- Spectroscopy : FT-IR for functional group analysis (C≡N stretch ~2250 cm⁻¹) and NMR for structural confirmation (e.g., cyclopentene proton shifts at δ 5.5–6.0 ppm) .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken, factorial designs) optimize chromatographic separation of (3-cyclopenten-1-ylmethylamino)-acetonitrile from complex matrices?

- Methodological Answer :

- Variables : Mobile phase composition (% acetonitrile), buffer pH, and flow rate.

- Design : Central Composite Design (CCD) or Box-Behnken to model interactions. For example, a study on antidiabetic drugs achieved resolution >2.0 by optimizing acetonitrile content (40–60%) and pH (3.0–5.0) .

- Validation : Assess robustness via triplicate runs and Student’s t-test (α = 0.05) .

Q. What strategies address data contradictions in stability studies of acetonitrile derivatives under varying storage conditions?

- Methodological Answer :

- Controlled Experiments : Store samples at 4°C, 25°C, and 40°C with humidity control (e.g., 60% RH).

- Analytical Monitoring : Use HPLC-UV to track degradation products. For example, acetonitrile’s instability in PTR-MS studies showed annual drift rates <3% under controlled conditions, but variability increased with improper storage .

- Statistical Analysis : Apply multivariate regression to isolate temperature/humidity effects .

Q. How can phase-separation techniques (e.g., salting-out, low-temperature extraction) improve recovery of (3-cyclopenten-1-ylmethylamino)-acetonitrile from aqueous waste?

- Methodological Answer :

- Salting-Out : Add NaCl or (NH₄)₂SO₄ to induce phase separation.

- Low-Temperature Extraction : Cool to −20°C to enhance acetonitrile partitioning.

- Efficiency Data : Simulations using Aspen Plus showed 60.4% recovery of 99.9% pure acetonitrile via two-stage distillation (reflux ratio 2.5, reboiler duty 1.5 kW) .

Research Gaps and Future Directions

- Structural Analogues : Limited data on (3-cyclopenten-1-ylmethylamino)-acetonitrile necessitates extrapolation from studies on similar nitriles (e.g., [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile) .

- Biological Activity : Prioritize cytotoxicity assays (e.g., MTT) and receptor-binding studies to explore therapeutic potential.

- Environmental Impact : Assess biodegradation pathways using OECD 301F guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.